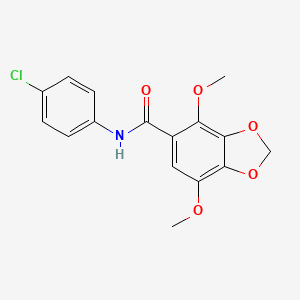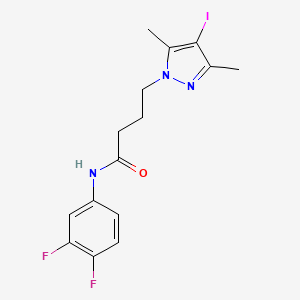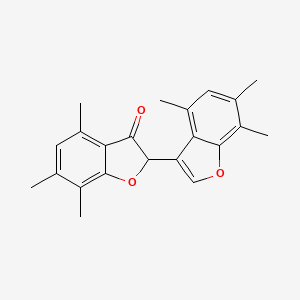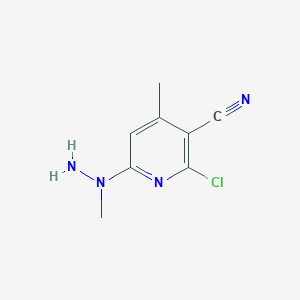
N-(4-chlorophenyl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives It is characterized by the presence of a chlorophenyl group, two methoxy groups, and a carboxamide group attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to 4-chlorophenylhydrazide using hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with appropriate reagents to form the benzodioxole ring.
Methoxylation: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Carboxamidation: Finally, the carboxamide group is introduced through reaction with an appropriate amine or amide source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-CHLOROPHENYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Materials Science: Used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Interacting with DNA: Intercalating into DNA strands and disrupting replication and transcription processes.
Modulating Receptors: Binding to cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE-2-CARBOXAMIDE
- N-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole ring system and methoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14ClNO5 |
|---|---|
Molecular Weight |
335.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H14ClNO5/c1-20-12-7-11(13(21-2)15-14(12)22-8-23-15)16(19)18-10-5-3-9(17)4-6-10/h3-7H,8H2,1-2H3,(H,18,19) |
InChI Key |
AYEIKHCCTKKIBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)NC3=CC=C(C=C3)Cl)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479997.png)
![(2E)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-6-hydroxy-1,2-dihydro-3H-indol-3-one](/img/structure/B11480004.png)
![5-(4-Methoxyphenyl)-3'-nitro-6'A,11'-dihydro-5'H-spiro[1,5-diazinane-3,6'-isoindolo[2,1-A]quinoline]-2,4,6-trione](/img/structure/B11480005.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480011.png)

![Ethyl 2-[2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate](/img/structure/B11480020.png)

![5-[(4-Hydroxy-3,5-dinitrophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B11480027.png)
![1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B11480038.png)
![6'-Amino-1-[(4-chlorophenyl)methyl]-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11480047.png)
![(2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B11480050.png)
![2-amino-1-(2-chlorophenyl)-4,4-bis(trifluoromethyl)-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B11480055.png)


